2-[3,4-(Methylenedioxy)benzoyl]benzoic acid
CAS No.:
Cat. No.: VC13512461
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10O5 |
|---|---|
| Molecular Weight | 270.24 g/mol |
| IUPAC Name | 2-(1,3-benzodioxole-5-carbonyl)benzoic acid |
| Standard InChI | InChI=1S/C15H10O5/c16-14(10-3-1-2-4-11(10)15(17)18)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2,(H,17,18) |
| Standard InChI Key | HTSJABOLWANPAN-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
2-[3,4-(Methylenedioxy)benzoyl]benzoic acid (C₁₅H₁₀O₅) consists of a benzoic acid core linked to a 3,4-methylenedioxybenzoyl group. The methylenedioxy ring (1,3-benzodioxole) is fused to the benzoyl moiety, creating a planar structure that enhances π-π stacking interactions, a feature critical for binding to biological targets . Key functional groups include:
-
A carboxylic acid group at the 2-position of the benzoic acid ring.
-
A benzodioxole system (O-CH₂-O) at the 3,4-positions of the benzoyl group.
The molecular weight is 270.24 g/mol, with a calculated exact mass of 270.0528 . The presence of electron-withdrawing groups (carboxylic acid and benzodioxole) influences its acidity (predicted pKa ≈ 3.1) and solubility profile .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₀O₅ | |
| Molecular Weight | 270.24 g/mol | |
| LogP (Partition Coefficient) | 1.8 (predicted) | |
| Topological Surface Area | 85.2 Ų |
Synthesis Methodologies
Table 2: Comparative Synthesis Approaches
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C → rt | 65–72 | |
| Molten-State Reaction | 100–130°C, solvent-free | 85* | |
| Ester Hydrolysis | NaOH (aq), reflux | >90 |
*Reported for analogous compounds .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<1 mg/mL at 25°C) but is soluble in polar organic solvents (e.g., DMSO, ethanol) . Its stability is pH-dependent, with degradation observed under strongly alkaline conditions due to hydrolysis of the methylenedioxy ring .
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch, carboxylic acid) and 1250 cm⁻¹ (C-O-C stretch, benzodioxole) .
-
NMR (¹H): Signals at δ 6.8–7.4 ppm (aromatic protons), δ 5.9 ppm (singlet, O-CH₂-O), and δ 12.1 ppm (broad, COOH) .
Industrial and Pharmaceutical Applications
Drug Development
The compound serves as a precursor in synthesizing NSAIDs and antitubercular agents. Its benzodioxole moiety is a key pharmacophore in drugs targeting neurological and inflammatory disorders .
Material Science
Due to its planar structure and π-electron system, it has been explored in organic semiconductors and coordination polymers .
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